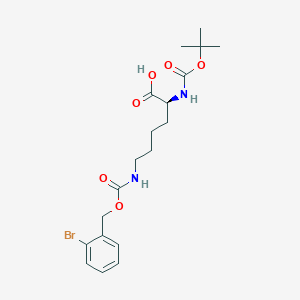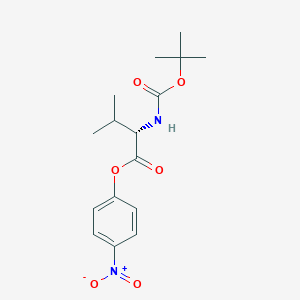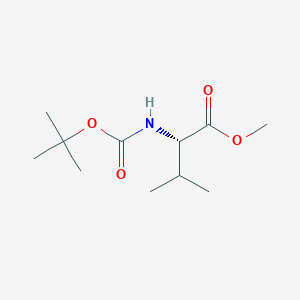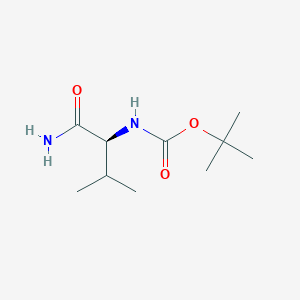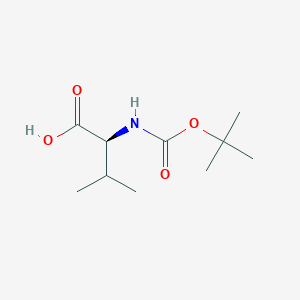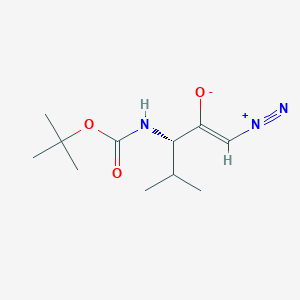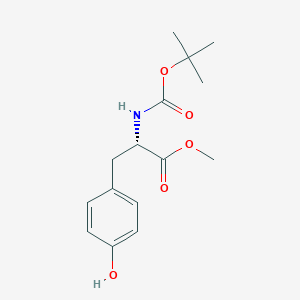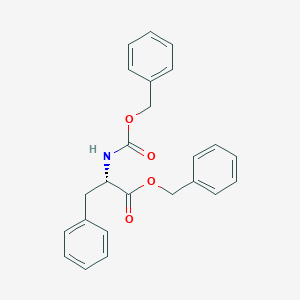
Z-Phe-OBzl
Descripción general
Descripción
Z-Phe-OBzl, also known as Z-L-phenylalanine benzyl ester, is a compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 .
Synthesis Analysis
Z-Phe-OBzl can be synthesized from N-Cbz-L-Phenylalanine and Benzyl alcohol . Additionally, it has been used in the multicomponent copolymerization of N-carboxy-ll’.-amino acid anhydrides of Glu(OBzl), Phe, Leu, Cys(Bzl), Lys(Z), Orn(Z), Ala, or Gly .Molecular Structure Analysis
The molecular structure of Z-Phe-OBzl is represented by the empirical formula C24H23NO4 . The compound has a molecular weight of 389.44 .Physical And Chemical Properties Analysis
Z-Phe-OBzl is a powder form compound used in peptide synthesis . It has an empirical formula of C24H23NO4 and a molecular weight of 389.44 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Peptide Synthesis and Racemization Studies : Z-Phe-OBzl is used in peptide synthesis. A study by Chu, Chen, and Wang (1988) conducted a systematic racemization study of the coupling of Z-Phe with Phe-OBzl to determine optimal conditions for this process. The favored product in the coupling of Z-L-Phe with D,L-Phe-OBzl was found to be the L,D diastereomer (Chu, Chen, & Wang, 1988).
Enzymatic Synthesis of Oligopeptides : Tseng, Wu, and Wang (1983) reported the enzymatic synthesis of dipeptide Z-Phe-Phe-OBzl and tripeptide Z-Phe-Phe-Phe-OBzl using pepsin catalysis. This synthesis was conducted from Z-Phe and Phe-OBzl, highlighting the role of Z-Phe-OBzl in creating complex peptides through enzymatic processes (Tseng, Wu, & Wang, 1983).
Cathepsin L Inactivation : Kirschke and Shaw (1981) found that Z-Phe-PheCHN2 and Z-Phe-AlaCHN2, related to Z-Phe-OBzl, react extremely rapidly with cathepsin L from rat liver lysosomes. This suggests the potential use of Z-Phe-OBzl derivatives in biochemical studies involving enzyme inactivation (Kirschke & Shaw, 1981).
Antisickling Activity : Gorecki, Acquaye, Wilchek, Votano, and Rich (1980) reported that L-phenylalanine benzyl ester (Phe-OBzl), closely related to Z-Phe-OBzl, inhibits the sickling of homozygous sickel cells upon deoxygenation. This finding indicates the potential therapeutic applications of Z-Phe-OBzl and its derivatives in treating sickle cell disease (Gorecki et al., 1980).
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c26-23(28-17-20-12-6-2-7-13-20)22(16-19-10-4-1-5-11-19)25-24(27)29-18-21-14-8-3-9-15-21/h1-15,22H,16-18H2,(H,25,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHGLRRAUKTLLN-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426794 | |
| Record name | Z-Phe-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
CAS RN |
60379-01-3 | |
| Record name | Z-Phe-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



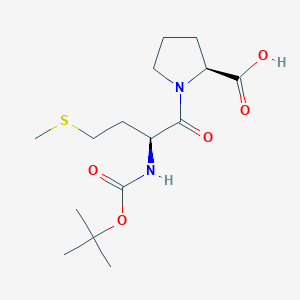
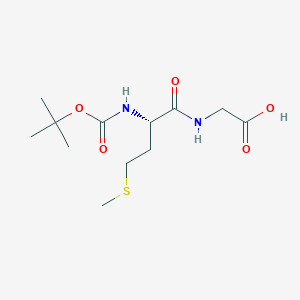
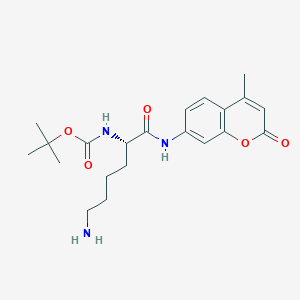
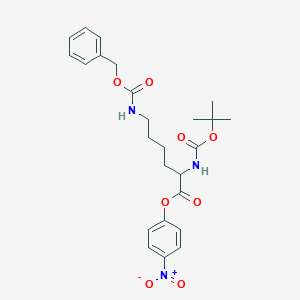
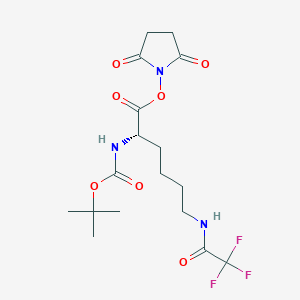
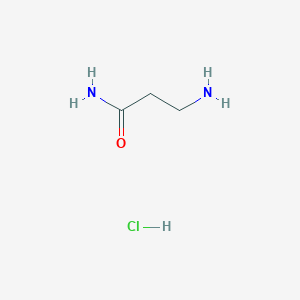
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-2-carbonylamino)hexanoic Acid](/img/structure/B558176.png)
